N-methoxyphthalimide
Overview
Description
N-methoxyphthalimide is a white solid compound that is soluble in ethanol and ether solvents, but only slightly soluble in water . It contains a methoxy group and a phthalimide structure, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
N-Methoxyphthalimide (NMPT) primarily targets the hydroxide ion (HO-) in its reactions . The hydroxide ion plays a crucial role in various chemical reactions, particularly in the hydrolysis process .
Mode of Action
Biochemical Pathways
The primary biochemical pathway affected by NMPT is the hydrolysis of N-hydroxyphthalimide (NHPTH). The hydrolysis process is pH-independent and is characterized by a specific rate law
Pharmacokinetics
The kinetic studies on the cleavage of phthalimide and its n-substituted derivatives, including nmpt, have been extensively researched .
Result of Action
The primary result of NMPT’s action is the hydrolysis of N-hydroxyphthalimide (NHPTH). The second-order rate constants for the reactions of NMPT with DABCO and Tris are (59.7 ± 6.9) x 10-3 and (11.9 ± 2.3) x 10-4 M-1 s-1, respectively . In addition, a series of photodecarboxylative benzylations of NMPT were successfully realized, yielding benzylated hydroxyphthalimidines .
Action Environment
The action of NMPT is influenced by the presence of buffers of tris (hydroxymethyl)amino methane (tris) and 1,4-diazabicyclo[2.2.2]octane (DABCO) . These environmental factors can significantly affect the rate of reaction and the stability of NMPT.
Preparation Methods
N-methoxyphthalimide can be synthesized through several methods. One common synthetic route involves the reaction of N-hydroxyphthalimide with iodomethane in the presence of sodium bicarbonate in dimethylformamide (DMF) as a solvent . The reaction mixture is stirred at room temperature under nitrogen for about 8 hours to yield this compound . Another method involves treating N-hydroxyphthalimide with dimethyl sulfate in triethylamine .
Chemical Reactions Analysis
N-methoxyphthalimide undergoes various chemical reactions, including:
Photodecarboxylative Benzylation: This reaction involves the photodecarboxylation of this compound to produce benzylated hydroxyphthalimidines in moderate to good yields.
Radical Hydroformylation: This compound can generate formyl radicals from α-chloro derivatives, which selectively synthesize aldehydes by alkene hydroformylation under mild photoredox conditions.
Scientific Research Applications
N-methoxyphthalimide has several applications in scientific research:
Chemistry: It is used in various organic synthesis reactions, including photodecarboxylative benzylations and radical hydroformylations
Biology and Medicine: The imide functionality in this compound is involved in various biological reactions, making it a subject of extensive research.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Comparison with Similar Compounds
N-methoxyphthalimide is similar to other N-substituted phthalimides, such as N-hydroxyphthalimide and N-methylphthalimide. its unique methoxy group imparts different reactivity and properties:
N-hydroxyphthalimide: Known for its catalytic activity in oxidation reactions.
N-methylphthalimide: Used in the preparation of various nitro derivatives.
This compound’s unique methoxy group makes it distinct in terms of its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
2-methoxyisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULOVFSIMMKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298969 | |
Record name | N-methoxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-20-1 | |
Record name | 2-Methoxy-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1914-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 127164 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1914-20-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-methoxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel synthetic application has been discovered for N-methoxyphthalimide?
A1: Recent research has unveiled the potential of α-chloro N-methoxyphthalimides as precursors for formyl radical generation. [] This breakthrough enables the selective synthesis of aldehydes via alkene hydroformylation under mild photoredox conditions. [] This method exhibits excellent chemoselectivity and regioselectivity and can be applied to a variety of substrates, including acrylates, acrylamides, vinyl sulfones, vinyl ketones, and complex steroids. []
Q2: How is the formyl radical generated from α-chloro N-methoxyphthalimides?
A2: Experimental and computational studies suggest a concerted hydrochloride elimination mechanism is responsible for the generation of the formyl radical from α-chloro methoxy radicals. [] This pathway offers a novel approach to accessing formyl radicals for synthetic applications.
Q3: Has this compound been investigated in the context of continuous flow chemistry?
A3: Yes, this compound has been successfully employed in a continuous flow photoreactor for the photodecarboxylative benzylation reaction using potassium phenylacetate. [] This approach provided the desired product in higher yield and with a shorter reaction time compared to traditional batch methods, highlighting the potential benefits of continuous flow chemistry for this type of transformation. []
Q4: Has this compound been linked to any allergic reactions?
A4: While not widely reported, there is at least one documented case of contact urticaria attributed to this compound in a pharmaceutical worker. [] Interestingly, the individual did not react to N-hydroxyphthalimide, suggesting the importance of the methoxy group for the allergenic property. [] Further research is needed to fully understand the allergenic potential of this compound and its derivatives.
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